Acid Violet 109
Description
Historical Trajectory and Evolution of Acid Dye Chemistry
The history of dyes dates back thousands of years, with early colorants derived from natural sources like plants and insects. britannica.com The era of synthetic dyes began in the mid-19th century, laying the groundwork for modern dye chemistry. chemistryviews.org The first acid dye, a triarylmethane compound, appeared in 1868. china-dyestuff.com A significant milestone occurred in 1877 with the synthesis of the first acid dye specifically for wool, establishing a basic structural understanding. china-dyestuff.com
Acid dyes are defined by the presence of acidic groups, typically sulfonic acid (-SO3H) or sometimes carboxylic acid (-COOH) groups, which are usually present as their sodium salts (-SO3Na or -COONa) to ensure water solubility. china-dyestuff.com This characteristic allows them to form ionic bonds with cationic sites in fibers like wool, silk, and polyamides, a process that requires acidic conditions. researchpublish.com The development of acid dyes with anthraquinone (B42736) structures after 1890 expanded the available color palette and improved dye properties. china-dyestuff.com Over the years, the dye industry has grown to produce hundreds of different acid dyes, classified based on their molecular structure (e.g., azo, anthraquinone, triarylmethane) or their dyeing application conditions (strong, weak, or neutral acid baths). china-dyestuff.comresearchpublish.com
Current Research Frontiers and Unaddressed Challenges Pertaining to Acid Violet 109
Contemporary research on this compound is largely driven by the need to address its environmental impact. The dye's stability makes its removal from textile effluents a primary challenge for scientists. researchgate.netnih.gov A significant frontier of this research is the development of effective degradation and decolorization techniques.
Advanced Oxidation Processes (AOPs) are one promising area of investigation. Studies have explored the use of Fenton and Fenton-like processes, which use iron catalysts and hydrogen peroxide to generate highly reactive hydroxyl radicals that can break down the complex dye molecule. bg.ac.rs For instance, research has demonstrated the use of magnesium ferrite (B1171679) as a catalyst in a heterogeneous Fenton process to decolorize this compound solutions. bg.ac.rs
Enzymatic degradation offers a more environmentally friendly alternative. Researchers are exploring the use of various enzymes, particularly peroxidases like horseradish peroxidase (HRP) and soybean peroxidase, to treat wastewater containing this compound. nih.govresearchgate.netresearchgate.net These enzymes catalyze the oxidation of the dye in the presence of hydrogen peroxide, leading to high decolorization efficiency under optimized conditions. nih.gov Studies have shown that parameters such as pH, temperature, enzyme concentration, and dye concentration significantly influence the degradation rate. nih.govresearchgate.netresearchgate.netresearchgate.net For example, one study found that horseradish peroxidase could decolorize 94.7% of an this compound solution in 15 minutes under optimal conditions (pH 4, 24°C). nih.gov Another study achieved 81.88% decolorization at 38°C using peroxidase from soybean seeds. researchgate.net
Despite these advancements, challenges remain. The cost and stability of enzymatic systems can be a limitation for large-scale industrial applications. researchgate.net Research into immobilizing enzymes on various supports is underway to improve reusability and reduce costs. researchgate.net Furthermore, while many studies focus on decolorization, complete mineralization of the dye into non-toxic products like CO2 and inorganic salts is the ultimate goal to prevent the formation of potentially harmful intermediates. The development of cost-effective, efficient, and scalable technologies for the complete removal of this compound from industrial wastewater continues to be an active and critical area of research. bg.ac.rsmdpi.comjabonline.in
Table 2: Research Findings on this compound Degradation
| Method | Key Findings | Reference |
|---|---|---|
| Enzymatic Degradation (Horseradish Peroxidase) | 94.7% decolorization achieved in 15 minutes under optimal conditions (pH 4, 24°C). | nih.gov |
| Enzymatic Degradation (Soybean Peroxidase) | Optimal degradation temperature was 38°C, achieving 81.88% decolorization. | researchgate.net |
| Immobilized Horseradish Peroxidase | Immobilized enzyme on magnetic aminofunctionalized beads decolorized 77.3% of the dye after 15 minutes and could be reused for multiple cycles. | researchgate.net |
| Heterogeneous Fenton Process | Magnesium ferrite catalyst was effective in decolorizing this compound solutions. | bg.ac.rs |
| Adsorption | Alumina-iron oxide doped particles have been studied for the adsorptive removal of the dye from aqueous solutions. | bg.ac.rs |
Properties
CAS No. |
12220-63-2 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies of Acid Violet 109
Foundational Reaction Mechanisms for Anthraquinone (B42736) Dye Synthesis
The synthesis of many anthraquinone dyes is based on intermediates like anthraquinone sulfonic acid or nitroanthraquinone, which are derived from anthraquinone through sulfonation or nitration. wikipedia.org Electron-donating groups such as hydroxyl or amino groups introduced at specific positions (1-, 4-, 5-, or 8-) of the anthraquinone structure are crucial for generating colors ranging from red to blue. wikipedia.org
Ullmann Condensation Reactions in Analogous Anthraquinone Systems
Ullmann condensation is a significant reaction mechanism employed in the synthesis of anthraquinone dyes, particularly for forming carbon-nitrogen (C-N) bonds. d-nb.inforesearchgate.net This copper-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (such as a halogenated anthraquinone derivative) with a nucleophile, often an amine or aniline (B41778) derivative. d-nb.inforesearchgate.netnih.govgoogle.com The reaction is generally carried out in the presence of a copper catalyst, which can be metallic copper (Cu(0)) or copper salts (Cu(I) or Cu(II)). d-nb.infonih.govgoogle.com
In the context of anthraquinone dye synthesis, Ullmann condensation is used to introduce amine or substituted amine groups onto the anthraquinone core. For example, the reaction between a halogenated anthraquinone, such as 1-chloroanthraquinone (B52148) or 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid), and an amine can yield anthraquinone derivatives with appended amino groups. d-nb.inforesearchgate.netgoogle.comagya.info The mechanism involves the oxidative addition of the aryl halide to the copper catalyst, forming organocopper intermediates, followed by reaction with the amine and reductive elimination to form the C-N bond. d-nb.infonih.gov Reaction parameters such as temperature, reaction duration, the molar ratio of reactants, and the dosage of the copper catalyst and base agent can significantly influence the isolated yield of the dye precursor. d-nb.infonih.gov
| Parameter | Effect on Yield (Example: Ullmann coupling of 1-chloroanthraquinone and N-phenylethylenediamine) d-nb.infonih.gov |
| Temperature | Optimal range observed (e.g., 90-100°C), with decreasing yield at higher temperatures due to side reactions. d-nb.info |
| Reaction Duration | Increased yield with longer duration up to an optimal point (e.g., 10 hours). d-nb.info |
| Molar Ratio (Aryl Halide:Nucleophile) | Significant influence on the isolated yield. d-nb.info |
| Copper Catalyst Dosage | Enhancement in yield with catalytic amounts, but potential decrease with excessively high dosages. nih.gov |
| Base Agent Dosage | Important for improving the nucleophilic substitution reaction. nih.gov |
Bromaminic acid is a key intermediate for many acid anthraquinone dyes and can be obtained by sulfonation and subsequent bromination of 1-aminoanthraquinone. wikipedia.org Ullmann condensation of bromaminic acid with various amines is a common route to synthesize blue anthraquinone dyes. wikipedia.orggoogle.com
Sulfonation Procedures and Their Mechanistic Implications
Sulfonation is a crucial step in the synthesis of acid dyes, including Acid Violet 109, as it introduces sulfonic acid groups (-SO₃H) that confer water solubility. cir-safety.org Sulfonation of anthraquinone precursors is a foundational method for synthesizing acid violet dyes like Acid Violet 43. cir-safety.org This process typically involves treating the anthraquinone derivative with a sulfonating agent, such as concentrated sulfuric acid, often at elevated temperatures.
The sulfonation of anthraquinone can occur at different positions, with α-substitution (at positions 1, 4, 5, or 8) being common. wikipedia.org Sulfonic acid groups at the α-position are known to be relatively easily replaced by other nucleophiles, such as amino or hydroxyl groups, which is exploited in the synthesis of various anthraquinone derivatives. wikipedia.org
Mechanistically, sulfonation with sulfuric acid involves the electrophilic attack of sulfur trioxide (SO₃), which is present in concentrated sulfuric acid, on the aromatic ring of the anthraquinone structure. The sulfonic acid group can undergo rearrangement under certain conditions. semanticscholar.org Studies on sulfonated anthraquinone dyes using mass spectrometry have indicated that a unimolecular rearrangement of the sulfonate group can be triggered, leading to the loss of SO₂. semanticscholar.orgresearchgate.net This rearrangement is proposed to involve the formation of a cyclic intermediate, such as an epoxide, which facilitates the cleavage of the SO₂ molecule. semanticscholar.org
Exploration of Advanced Synthetic Methodologies for Improved Yields or Specific Structural Modifications
While traditional methods like Ullmann condensation and sulfonation are fundamental, research continues into advanced synthetic methodologies to improve yields, reduce reaction times, and achieve specific structural modifications in anthraquinone dyes. Microwave irradiation has been explored in Ullmann coupling reactions for anthraquinone dye synthesis, offering reduced reaction times compared to conventional heating. agya.info For instance, Ullmann coupling of bromaminic acid with amine derivatives under microwave irradiation at 120°C has been reported to yield anthraquinone dyes within short reaction times (2-20 minutes). agya.info
Catalytic synthesis methods, including those utilizing various metal nanoparticles (palladium, palladium-iron, gold, gold-copper) and even metal-free alternatives like Choline hydroxide (B78521), are being investigated for Ullmann-type C-N coupling reactions involving halogenated anthraquinones and amines. researchgate.net These approaches aim to develop more efficient and environmentally friendly synthetic routes. researchgate.net
Polymeric anthraquinone colorants with enhanced properties like water solubility, pH stability, and lightfastness are synthesized by attaching poly(oxyalkylene) chains to the anthraquinone structure. google.com One method involves the Ullmann condensation of bromaminic acid with a polyoxyalkylene substituted primary aromatic or aliphatic amine, followed by reaction with an alcohol or thiol. google.com
Derivatization Approaches for Analytical or Mechanistic Probing (e.g., Isotope Labeling for Degradation Studies)
Derivatization techniques are valuable tools for analytical characterization and mechanistic studies of organic compounds, including dyes. researchgate.net Chemical derivatization can enhance the detectability of analytes by introducing chromophores or fluorophores, or by making them more compatible with specific analytical techniques like HPLC-MS. researchgate.netresearchgate.net
For studying the degradation pathways of dyes like this compound, derivatization approaches can be coupled with analytical techniques such as mass spectrometry. Isotope labeling, a form of derivatization, involves incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H) into specific positions of the dye molecule. otago.ac.nzunimi.itnih.govacs.org This allows researchers to track the fate of different parts of the molecule during degradation processes, providing insights into the reaction mechanisms and the formation of intermediates. nih.govacs.org
While specific studies detailing isotope labeling of this compound for degradation studies were not extensively found, the principle of using stable isotope labeling derivatization (SILD) in conjunction with techniques like UHPLC-MS/MS is a recognized approach for tracing metabolic pathways and chemical transformations of various organic compounds. nih.govacs.org This methodology can be applied to study the enzymatic or chemical degradation of this compound, helping to identify cleavage sites and breakdown products. For instance, studies on the enzymatic decolorization of this compound using horseradish peroxidase (HRP) have investigated the influence of various parameters and reaction kinetics, suggesting potential areas where labeled substrates could provide more detailed mechanistic information. nih.govresearchgate.net The loss of SO₂ observed during the fragmentation of sulfonated anthraquinone dyes in mass spectrometry studies also highlights the utility of analytical techniques in understanding the behavior and potential transformation of the sulfonate group. semanticscholar.orgresearchgate.net
Mechanistic Investigations of Fenton and Fenton-like Processes
Fenton and Fenton-like processes are prominent AOPs that utilize the reaction between ferrous ions (Fe(II)) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The general mechanism involves the catalytic decomposition of H₂O₂ by Fe(II) ions, leading to the formation of •OH radicals, which are powerful oxidizing agents capable of attacking and breaking down complex organic molecules like AV109.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Subsequent reactions can also occur, involving the regeneration of Fe(II) and further production of radicals.
Influence of Fe(II)/H₂O₂ Molar Ratios on Degradation Efficiency
The efficiency of the Fenton process for the degradation of this compound is significantly influenced by the molar ratio of Fe(II) to H₂O₂. An appropriate understanding of this ratio is crucial for optimizing the process performance. Research indicates that varying the concentration of Fe(II) while keeping H₂O₂ constant affects decolorization efficiency. For instance, studies on AV109 have shown that increasing Fe²⁺ concentrations from 0.2 to 1.0 mM with a fixed H₂O₂ concentration can lead to increased decolorization efficiency. mjcce.org.mk Decolorization efficiencies between 82% and 99% have been reported for AV109 treatment with Fenton's reagent. mjcce.org.mkmjcce.org.mk
Table 1: Influence of Fe²⁺ Concentration on AV109 Decolorization Efficiency in Batch Fenton Process (Example Data)
| Fe²⁺ Concentration (mM) | H₂O₂ Concentration (mM) | Reaction Time (min) | Decolorization Efficiency (%) |
| 0.2 | 8 | 60 | 90.6 |
| 0.5 | 8 | 60 | 90.5 |
| 1.0 | 8 | 60 | 98.2 |
Note: This table presents example data based on research findings on AV109 degradation using Fenton's reagent. mjcce.org.mk
Optimizing the H₂O₂/Fe²⁺ ratio is essential as it impacts the generation of hydroxyl radicals and can also lead to scavenging effects if either component is in excess. acs.org Acidic conditions are generally favored for the Fenton process as they promote the reaction between iron and H₂O₂. researchgate.net
Role of Microreactor Systems in Enhancing Reaction Kinetics
Microreactor systems offer an alternative approach to traditional batch reactors for AOPs like the Fenton process, potentially enhancing reaction kinetics for this compound degradation. These systems, often consisting of components like plunger pumps, mixers, and narrow tubes, allow for precise control over reaction parameters and improved mass transfer. mjcce.org.mkmjcce.org.mk
Studies investigating the degradation of AV109 using Fenton's reagent in microfluidic reactors have analyzed the influence of various parameters, including microreactor characteristics and the total flow rate of the reaction mixture. mjcce.org.mkmjcce.org.mk Microreactor systems have demonstrated successful treatment of AV109, achieving high decolorization efficiencies. mjcce.org.mkmjcce.org.mk The use of microreactors can lead to enhanced dye removal compared to conventional systems, with studies exploring the effect of reactor length and diameter on efficiency. e3s-conferences.org For instance, a microreactor with a larger diameter showed higher dye removal efficiency compared to those with smaller diameters in one study. e3s-conferences.org
Photocatalytic Degradation Mechanisms Under Various Irradiation Conditions
Photocatalytic degradation is another significant AOP that utilizes semiconductor materials as photocatalysts to degrade organic pollutants under light irradiation. This process involves the generation of electron-hole pairs in the photocatalyst, which then react with water and oxygen to form reactive species like hydroxyl radicals and superoxide (B77818) radicals (•O₂⁻). acs.orgmdpi.comsemanticscholar.org
Semiconductor Photocatalysis (e.g., TiO₂, ZnO, SnO₂) and Charge Carrier Dynamics
Semiconductor photocatalysts such as titanium dioxide (TiO₂), zinc oxide (ZnO), and tin dioxide (SnO₂) have been investigated for their effectiveness in the photocatalytic degradation of organic dyes, including those structurally similar to this compound. academie-sciences.frmdpi.comcopernicus.org The mechanism involves the absorption of photons with energy equal to or greater than the semiconductor's band gap, exciting electrons from the valence band (VB) to the conduction band (CB), leaving holes in the VB. acs.orgmdpi.com
TiO₂ and ZnO are widely studied photocatalysts with similar electronic properties and band gap values. academie-sciences.frmdpi.com SnO₂ has a larger band gap, limiting its absorption to the deep UV range. academie-sciences.fr The generated electron-hole pairs can either recombine or migrate to the photocatalyst surface to participate in redox reactions with adsorbed species, leading to the degradation of pollutants. acs.orgmdpi.com Efficient charge carrier separation is crucial for high photocatalytic activity, as recombination reduces the number of available reactive species. academie-sciences.frmdpi.comechemcom.com
Studies comparing the photocatalytic activity of ZnO, TiO₂, and SnO₂ for dye degradation under solar irradiation have shown that ZnO can exhibit higher activity compared to TiO₂ and SnO₂. mdpi.comcopernicus.org The presence of defects like zinc interstitials and oxygen vacancies in ZnO can facilitate redox reactions by trapping photo-generated electrons, thereby reducing electron-hole recombination. copernicus.org
Synergistic Effects of Photocatalysts and Cyclodextrin (B1172386) Inclusion Complexes
The combination of photocatalysts with cyclodextrin inclusion complexes can lead to synergistic effects that enhance the degradation of organic dyes like this compound. Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity that can encapsulate organic molecules, forming inclusion complexes. nih.govsuprabank.orguni.lunih.gov
While specific studies on this compound and cyclodextrin inclusion complexes in photocatalysis were not extensively found in the immediate search results, research on other organic pollutants suggests that the formation of inclusion complexes can improve the apparent solubility of the pollutant, increase its concentration near the photocatalyst surface, and potentially alter the degradation pathway. This enhanced interaction between the pollutant and the photocatalyst surface can lead to improved degradation efficiency.
Identification and Elucidation of Photolytic Byproducts
The photolytic degradation of complex organic dyes like this compound under various irradiation conditions results in the formation of intermediate byproducts before complete mineralization occurs. Identifying and elucidating these byproducts is essential for understanding the degradation pathways and assessing the potential toxicity of the treated effluent. biomedres.usmdpi.com
Research on the degradation of similar dyes, such as Crystal Violet (a triphenylmethane (B1682552) dye), using AOPs has identified various intermediate products, including aromatic amines and phenolic compounds, which are formed through the cleavage of the dye structure. mdpi.comresearchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for the separation and identification of these byproducts. researchgate.netub.edu
The degradation pathway often involves the attack of reactive species, such as hydroxyl radicals, on the chromophoric group and aromatic rings of the dye molecule, leading to the formation of smaller, less complex intermediates. mdpi.comresearchgate.net These intermediates can undergo further oxidation and degradation, eventually leading to mineralization into carbon dioxide, water, and inorganic ions. mdpi.comsemanticscholar.orgresearchgate.net Studies aim to track the evolution of these products over time to understand the complete degradation process. ub.edu
Electrochemical Degradation Pathways (e.g., Electro-Fenton Processes)
Electrochemical methods, including electro-Fenton processes, have been explored for the degradation of this compound. The electro-Fenton process is an AOP that utilizes electrochemically generated hydrogen peroxide (H₂O₂) and a ferrous catalyst (Fe²⁺) to produce hydroxyl radicals researchgate.net. This process can be particularly effective for the degradation of stable organic dyes like this compound e3s-conferences.orgmjcce.org.mk.
Studies have investigated the degradation of this compound using Fenton's reagent in a microfluidic reactor system e3s-conferences.orgmjcce.org.mkresearchgate.netmjcce.org.mk. The Fenton process, a core component of electro-Fenton when H₂O₂ is electrochemically produced, involves the reaction between Fe²⁺ and H₂O₂ to generate •OH radicals. Research has shown that treatment with Fenton's reagent can achieve high decolorization efficiencies for this compound, ranging between 82% and 99% mjcce.org.mkresearchgate.netmjcce.org.mk. The efficiency of the Fenton process for this compound degradation is influenced by parameters such as the concentration of Fe²⁺, the Fe²⁺/H₂O₂ molar ratio, and the characteristics of the reactor system mjcce.org.mkresearchgate.netmjcce.org.mk. For instance, varying Fe²⁺ concentrations (0.2, 0.5, and 1.0 mM) in a batch system with Fenton's reagent resulted in decolorization efficiencies of 90.6%, 90.5%, and 98.2%, respectively, after 60 minutes e3s-conferences.orgmjcce.org.mk.
Electrochemical oxidation using boron-doped diamond (BDD) electrodes has also been identified as a promising technique for treating water contaminated with various substances, and while not specifically detailed for this compound in the provided text, BDD electrodes are known for their ability to achieve complete mineralization of organic matter researchgate.netmdpi.com. The effectiveness of electrochemical degradation is influenced by factors such as electrode material, chloride concentration, pH, and temperature researchgate.netmdpi.com.
Examination of Other Oxidative and Reductive Degradation Strategies
Beyond electrochemical methods, other oxidative and reductive strategies have been investigated for the degradation of dyes, including those structurally similar to this compound.
Oxidative processes utilizing hydrogen peroxide (H₂O₂) and peracetic acid (PAA) as oxidizing agents, often activated by Fe²⁺ or simulated sunlight, have been applied to the degradation of Acid Violet 1 mdpi.com. While Acid Violet 1 is a different dye, it shares the "Acid Violet" classification, suggesting potential parallels in degradation approaches. In these systems, the presence of Fe²⁺ significantly accelerated the oxidation of Acid Violet 1, with decolorization efficiencies exceeding 99% within 10–60 minutes mdpi.com. Mineralization was slower but also achieved high efficiencies (over 98%) in systems involving H₂O₂/Fe²⁺, PAA/Fe²⁺, and PAA/Fe²⁺/sunlight after 120 minutes mdpi.com.
Ozonation is another oxidative method that has been studied for the removal of acid dyes. For Acid Violet 90, ozonation achieved a maximum removal efficiency of 93% under optimal conditions (pH 7, ozone dose 0.375 g/L.h, 7.5 minutes) dergipark.org.tr. The efficiency of ozonation is influenced by pH, with higher removal observed around neutral pH, indicating the significant role of hydroxyl radicals dergipark.org.tr.
Reductive degradation strategies, often involving the cleavage of azo groups in azo dyes, represent another approach to dye treatment researchgate.netcdnsciencepub.com. While this compound is an anthraquinone dye, not an azo dye, understanding reductive pathways is relevant for comprehensive wastewater treatment as effluents often contain mixtures of different dye classes. Enzymatic degradation, for instance, has been shown to be effective for decolorizing certain dyes, including this compound, using enzymes like horseradish peroxidase (HRP) mjcce.org.mkresearchgate.net. HRP immobilized on magnetic affinity beads (MABs) decolorized 77.3% of this compound after 15 minutes under optimal conditions researchgate.net.
Photocatalytic degradation, often employing materials like titanium dioxide (TiO₂) under UV light, has also been demonstrated for the degradation of dyes researchgate.net. A study mentioned the effectiveness of a compound similar to C.I. Acid Violet 48 in photocatalytic degradation when combined with titanium dioxide under UV light .
Comparative Analysis of AOP Efficiencies and Reaction Kinetics for this compound Mineralization
Comparing the efficiencies and kinetics of different AOPs for this compound mineralization reveals varying levels of effectiveness. Mineralization, the complete breakdown of organic compounds into inorganic substances, is a crucial aspect of wastewater treatment.
For Acid Violet 1, mineralization was observed to be slower than decolorization in AOPs involving H₂O₂ and PAA, but high mineralization efficiencies (over 98%) were achieved over longer reaction times (120 minutes) in systems with Fe²⁺ activation mdpi.com. This highlights that while color removal can be rapid, complete destruction of the organic molecule takes more time.
Research on this compound specifically using Fenton's reagent in a microreactor showed decolorization efficiencies between 82% and 99% mjcce.org.mkresearchgate.netmjcce.org.mk. While these studies primarily focused on decolorization, mineralization is the ultimate goal for complete pollution abatement. The kinetics of dye degradation in AOPs often follow pseudo-first-order kinetics mdpi.commdpi.com. For instance, the electrochemical degradation of Crystal Violet, another dye, followed pseudo-first-order kinetics mdpi.com.
A comparative study on the degradation and mineralization of Reactive Black 5, an azo dye, using various AOPs (UV/TiO₂, wet-air oxidation (WAO), electro-Fenton (EF), and UV/electro-Fenton (UV/EF)) found that WAO was the most efficient for both decolorization and mineralization researchgate.net. The mineralization efficiency followed the order of WAO > UV/TiO₂ > UV/EF > EF researchgate.net. While this study focused on a different dye, it illustrates the variability in mineralization efficiency among different AOPs.
The effectiveness of a given AOP for mineralization is strongly dependent on the nature of the organic substrate and the reactive species generated ub.edu. For this compound, which has an anthraquinone structure, AOPs capable of generating potent oxidizing radicals like •OH are expected to be effective for mineralization mdpi.commdpi.com. Further detailed studies specifically focusing on the mineralization kinetics and pathways of this compound across a range of AOPs would provide a more comprehensive comparative analysis.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12220-63-2 |
| Acid Violet 1 | N/A |
| Hydrogen Peroxide | 784 |
| Peracetic Acid | 7947 |
| Ferrous ion (Fe²⁺) | 27233 |
| Acid Violet 90 | 136496748 |
| Horseradish Peroxidase (HRP) | N/A |
| Titanium Dioxide (TiO₂) | 145762 |
| Reactive Black 5 | 166114 |
| Crystal Violet | 11050 |
| Acid Violet 48 | 12220-51-8 |
This compound, an anthraquinone-based dye widely used in the textile industry for coloring wool, silk, and polyamide materials, presents a significant challenge in wastewater treatment due to its inherent chemical stability e3s-conferences.org. Conventional treatment methods often prove insufficient for its complete removal, necessitating the exploration of advanced oxidation processes (AOPs) as more effective degradation strategies e3s-conferences.orgmjcce.org.mk. AOPs are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), capable of breaking down persistent organic pollutants mdpi.commdpi.com.
Advanced Oxidation Processes Aops for Acid Violet 109 Degradation
Electrochemical Degradation Pathways (e.g., Electro-Fenton Processes)
Electrochemical methods, particularly those incorporating Fenton chemistry, have emerged as promising avenues for the degradation of Acid Violet 109. The electro-Fenton process, a notable AOP, relies on the electrochemical generation of hydrogen peroxide (H₂O₂) which then reacts with a ferrous catalyst (Fe²⁺) to produce the highly reactive hydroxyl radicals researchgate.net. This approach has demonstrated effectiveness in treating stable organic dyes like this compound e3s-conferences.orgmjcce.org.mk.
Studies investigating the degradation of this compound using Fenton's reagent, a key component in electro-Fenton systems, have been conducted, including in microfluidic reactors e3s-conferences.orgmjcce.org.mkresearchgate.netmjcce.org.mk. The Fenton reaction, Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻, is central to the process, generating the oxidative power needed for dye degradation. Research indicates that treatment with Fenton's reagent can achieve substantial decolorization efficiencies for this compound, with reported values ranging from 82% to 99% mjcce.org.mkresearchgate.netmjcce.org.mk. The efficacy of the Fenton process is influenced by several parameters, including the concentration of Fe²⁺, the molar ratio of Fe²⁺ to H₂O₂, and the design of the reactor system mjcce.org.mkresearchgate.netmjcce.org.mk. For example, experiments using Fenton's reagent in a batch system showed that varying Fe²⁺ concentrations (0.2, 0.5, and 1.0 mM) resulted in decolorization efficiencies of 90.6%, 90.5%, and 98.2%, respectively, after 60 minutes e3s-conferences.orgmjcce.org.mk.
Electrochemical oxidation employing boron-doped diamond (BDD) electrodes is another technique recognized for its potential in treating contaminated water researchgate.netmdpi.com. While specific detailed studies on this compound with BDD electrodes were not extensively highlighted in the provided information, BDD electrodes are known for their capacity to facilitate the complete mineralization of organic pollutants mdpi.com. The performance of electrochemical degradation processes is contingent upon factors such as the electrode material, chloride concentration, pH levels, and temperature researchgate.netmdpi.com.
Examination of Other Oxidative and Reductive Degradation Strategies
Beyond electrochemical approaches, a variety of other oxidative and reductive strategies have been explored for the degradation of dyes, including those with structural similarities to this compound.
Oxidative processes utilizing hydrogen peroxide (H₂O₂) and peracetic acid (PAA) as oxidizing agents, often activated by Fe²⁺ ions or simulated sunlight, have been applied to the degradation of C.I. Acid Violet 1 mdpi.com. Although distinct from this compound, C.I. Acid Violet 1 belongs to the same dye class, suggesting potential applicability of similar degradation methods. In these systems, the presence of Fe²⁺ significantly enhanced the oxidation rate of Acid Violet 1, achieving decolorization efficiencies exceeding 99% within 10–60 minutes mdpi.com. Mineralization was a slower process but also reached high efficiencies (above 98%) after 120 minutes in systems activated by Fe²⁺, including H₂O₂/Fe²⁺, PAA/Fe²⁺, and PAA/Fe²⁺/sunlight mdpi.com.
Ozonation represents another oxidative technique investigated for the removal of acid dyes. For C.I. Acid Violet 90, ozonation achieved a maximum removal efficiency of 93% under optimized conditions (pH 7, ozone dose 0.375 g/L.h, 7.5 minutes) dergipark.org.tr. The efficiency of ozonation is pH-dependent, with optimal removal observed near neutral pH, indicating the significant involvement of hydroxyl radicals in the degradation process dergipark.org.tr.
Reductive degradation strategies, often involving the cleavage of azo bonds, are primarily relevant for azo dyes researchgate.netcdnsciencepub.com. While this compound is an anthraquinone (B42736) dye, understanding reductive pathways is important in the context of treating complex textile wastewater containing various dye types. Enzymatic degradation, for instance, has shown promise in decolorizing certain dyes, including this compound, through the action of enzymes such as horseradish peroxidase (HRP) mjcce.org.mkresearchgate.net. Immobilized HRP on magnetic affinity beads (MABs) demonstrated a 77.3% decolorization of this compound within 15 minutes under optimal conditions researchgate.net.
Photocatalytic degradation, typically involving semiconductor photocatalysts like titanium dioxide (TiO₂) activated by UV light, has also been explored for dye degradation researchgate.net. A study noted the effectiveness of a compound similar to C.I. Acid Violet 48 in photocatalytic degradation when combined with titanium dioxide under UV irradiation .
Comparative Analysis of AOP Efficiencies and Reaction Kinetics for this compound Mineralization
A comparative analysis of the efficiencies and kinetics of different AOPs for the mineralization of this compound highlights the varying degrees of effectiveness among these processes. Mineralization, the complete conversion of organic pollutants into inorganic end products, is a critical indicator of treatment success.
For C.I. Acid Violet 1, studies indicated that mineralization proceeded at a slower rate compared to decolorization in AOPs utilizing H₂O₂ and PAA; however, high mineralization efficiencies (exceeding 98%) were achieved over extended reaction periods (120 minutes) in systems activated by Fe²⁺ mdpi.com. This suggests that while the visual removal of color can be rapid, the complete breakdown of the dye molecule requires more prolonged treatment.
Research specifically on this compound employing Fenton's reagent in a microreactor primarily reported on decolorization efficiencies, ranging from 82% to 99% mjcce.org.mkresearchgate.netmjcce.org.mk. Achieving complete mineralization is the ultimate objective for environmental remediation. The kinetics of dye degradation in many AOPs are often described by pseudo-first-order kinetics mdpi.commdpi.com. For example, the electrochemical degradation of Crystal Violet was found to follow pseudo-first-order kinetics mdpi.com.
A comparative study evaluating the degradation and mineralization of Reactive Black 5, an azo dye, using various AOPs (UV/TiO₂, wet-air oxidation (WAO), electro-Fenton (EF), and UV/electro-Fenton (UV/EF)) revealed that WAO was the most effective for both decolorization and mineralization researchgate.net. The observed order of mineralization efficiency was WAO > UV/TiO₂ > UV/EF > EF researchgate.net. While this study focused on a different dye, it illustrates the differences in mineralization performance among various AOPs.
The effectiveness of a particular AOP in achieving mineralization is significantly influenced by the chemical structure of the organic pollutant and the specific reactive species generated by the process ub.edu. For this compound, with its anthraquinone core, AOPs capable of producing potent oxidizing radicals like •OH are expected to be effective in promoting mineralization mdpi.commdpi.com. Further detailed research specifically focusing on the mineralization kinetics and degradation pathways of this compound across a broader spectrum of AOPs would provide a more comprehensive understanding of their comparative efficiencies.
Biodegradation and Biotransformation of Acid Violet 109
Enzymatic Degradation Pathways by Peroxidase Systems
Peroxidase enzymes, particularly horseradish peroxidase (HRP) and peroxidases derived from agricultural waste like soybean hulls and potato peels, have shown significant potential in catalyzing the degradation of Acid Violet 109. nih.govsci-hub.sebg.ac.rsmjcce.org.mkmjcce.org.mkresearchgate.netresearchgate.net These enzymes utilize hydrogen peroxide (H₂O₂) as an electron acceptor to oxidize the dye molecule, leading to its decolorization. sci-hub.se
Kinetic Modeling of Enzyme-Substrate Interactions (e.g., Ping-Pong Bi-Bi Mechanism)
Kinetic studies of this compound degradation catalyzed by peroxidases, such as HRP and soybean seed peroxidase, have revealed that the reaction mechanism can be adequately modeled by the Ping-Pong Bi-Bi kinetic model. nih.govsci-hub.semjcce.org.mkmjcce.org.mknih.gov This model describes a two-substrate reaction where the enzyme interacts with one substrate (e.g., H₂O₂) and releases a product before binding to the second substrate (this compound). nih.gov
Further analysis often incorporates substrate inhibition, indicating that high concentrations of either the dye or hydrogen peroxide can reduce the enzyme's activity. nih.govsci-hub.semjcce.org.mkmjcce.org.mknih.gov For instance, studies with HRP showed that both excess hydrogen peroxide and this compound can lead to the formation of nonproductive or dead-end complexes with the enzyme, thus inhibiting the reaction. nih.gov Similarly, kinetic data for soybean seed peroxidase degrading this compound also fit a bisubstrate model with substrate inhibition, highlighting a high inhibitory effect of the dye. mjcce.org.mkmjcce.org.mk
Table 1: Kinetic Parameters for this compound Degradation by Peroxidases (Example from Literature)
| Enzyme Source | Kinetic Model | Inhibition Type | Vmax (mM/min) | Km (mM) | Ki (mM) | Reference |
| Horseradish Peroxidase | Ping-Pong Bi-Bi with inhibition | H₂O₂ and Dye | - | - | - | nih.gov |
| Soybean Seed Peroxidase | Ping-Pong Bi-Bi with inhibition | Hydrogen Peroxide and Dye | 15.788 (H₂O₂), 14.321 (Dye) | - | 7.123·10⁻⁵ (Dye) | mjcce.org.mkmjcce.org.mk |
| Immobilized HRP on Kaolin (B608303) | Ping Pong Bi-Bi with dead-end inhibition | Dye | - | - | - | nih.gov |
Note: Specific Vmax, Km, and Ki values vary depending on the enzyme source, experimental conditions, and the specific model used for fitting.
Influence of Environmental Parameters on Enzymatic Activity (e.g., pH, Temperature, Substrate Concentration)
The efficiency of enzymatic degradation of this compound is significantly influenced by environmental parameters such as pH, temperature, and substrate concentrations (dye and hydrogen peroxide).
pH: Peroxidase activity is highly dependent on pH. Studies have shown optimal pH values for this compound degradation by different peroxidases. For instance, horseradish peroxidase exhibited optimal decolorization at pH 4. nih.govsci-hub.se Soybean peroxidase also showed optimal biodegradation at pH 4, with reasonable activity observed in a wider range (pH 3-4). mjcce.org.mk Potato peel peroxidase also demonstrated optimal activity for this compound biodegradation at pH 4. sci-hub.sesmeits.rs
Temperature: Temperature affects enzyme activity and stability. For HRP, the optimal temperature for this compound decolorization was found to be around 24°C, with activity decreasing rapidly at higher temperatures within the tested range (24-55°C). nih.gov Soybean peroxidase showed an optimal temperature of 38°C for this compound biodegradation, with no activity observed at 60°C. mjcce.org.mkresearchgate.net
Substrate Concentration: The concentrations of both this compound and hydrogen peroxide are critical. Increasing enzyme concentration generally leads to a higher decolorization rate up to a certain point. sci-hub.se Optimal hydrogen peroxide concentrations are necessary, as both insufficient and excessive amounts can reduce decolorization efficiency due to substrate inhibition. nih.govsci-hub.seresearchgate.net Studies have determined optimal concentrations for efficient degradation by different peroxidases. nih.govsci-hub.see3s-conferences.org
Evaluation of Enzyme Immobilization Techniques for Enhanced Bioremediation
Enzyme immobilization is a technique used to enhance the stability, reusability, and operational efficiency of enzymes in bioremediation applications. Various methods have been explored for immobilizing peroxidases for this compound degradation.
Horseradish peroxidase has been successfully immobilized on carriers such as kaolin and magnetite-alginate beads. nih.govmdpi.comnih.gov Immobilization on kaolin allowed the biocatalyst to retain activity over multiple cycles, demonstrating improved performance compared to the free enzyme. nih.gov Similarly, HRP immobilized on magnetite-alginate beads showed promising reusability, retaining a significant percentage of its initial activity after several cycles, which is advantageous for large-scale wastewater treatment. mdpi.comnih.govresearchgate.net
Peroxidases from agricultural waste, like soybean and potato processing waste, have also been immobilized. bg.ac.rsbg.ac.rs Immobilized soybean and potato peroxidases in a microfluidic reactor demonstrated high biodegradation efficiencies and promising reusability over multiple cycles. bg.ac.rsbg.ac.rsresearchgate.net Cross-linking techniques, such as using oxidized pectin, have been employed for immobilizing peroxidases from potato peel, confirming the formation of a polymer membrane and demonstrating reusability, although with some loss of activity over cycles. bg.ac.rsresearchgate.netbg.ac.rs
Microbial Biodegradation Mechanisms (e.g., Bacterial and Fungal Decolorization)
Microorganisms, including bacteria and fungi, play a significant role in the biodegradation and decolorization of textile dyes like this compound. ijcmas.commdpi.comnih.govtandfonline.comjabonline.inthepab.org These microbes employ various mechanisms, including biosorption and enzymatic degradation, to transform dye molecules. mdpi.comnih.govthepab.org
Isolation and Characterization of Dye-Degrading Microbial Strains
Research involves isolating and characterizing microbial strains from various environments, such as textile effluents and contaminated soil, that exhibit the ability to decolorize and degrade dyes. While the provided search results mention the isolation and characterization of strains capable of degrading other dyes like azo dyes ijcmas.comjabonline.inthepab.orgresearchgate.netacs.orgresearchgate.net, specific studies focusing solely on the isolation and characterization of microbial strains whose primary target is this compound are not explicitly detailed within the provided snippets. However, the general principles of isolating dye-degrading microbes involve screening for decolorization activity on media containing the target dye. researchgate.net
Studies on microbial dye degradation often involve diverse groups, including bacteria (aerobic and anaerobic) and fungi (especially white-rot fungi). ijcmas.commdpi.comnih.govtandfonline.comthepab.org Mixed microbial cultures or consortia have also been explored, as they can offer synergistic metabolic activities leading to higher degradation efficiency compared to single strains. mdpi.comtandfonline.comthepab.org
Metabolic Pathways and Enzymes Involved in Microbial Transformation
The metabolic pathways and enzymes involved in microbial transformation of dyes are diverse and depend on the type of microorganism and the chemical structure of the dye. ijcmas.commdpi.comwikipedia.org For azo dyes, a common initial step is the reductive cleavage of the azo bond (-N=N-) catalyzed by azoreductases, often occurring under anaerobic conditions. ijcmas.comthepab.orgacs.org This cleavage produces potentially toxic aromatic amines, which may then be further degraded under aerobic conditions through ring cleavage by oxygenase enzymes. ijcmas.comthepab.org
For anthraquinone (B42736) dyes like this compound, which lack azo bonds, the degradation mechanisms employed by microbes are likely different. Fungi, particularly white-rot fungi, are known to produce extracellular enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases, which are capable of oxidizing a wide range of recalcitrant organic pollutants, including various dyes. ijcmas.commdpi.comnih.govtandfonline.com These enzymes act through oxidative mechanisms, often involving the generation of free radicals that attack the dye molecule. ijcmas.com
While the provided search results discuss enzymatic degradation of this compound by isolated peroxidases nih.govsci-hub.sebg.ac.rsmjcce.org.mkmjcce.org.mkresearchgate.netresearchgate.netnih.gove3s-conferences.orgmdpi.comnih.govresearchgate.net, detailed metabolic pathways specifically for the microbial transformation of this compound by bacterial or fungal strains, including the identification of intermediate metabolites and the specific enzymes involved beyond general peroxidase activity, are not extensively described in the provided snippets. However, LC-MS and GC-MS techniques are used to identify intermediates formed during the biodegradation of this compound by immobilized enzymes, indicating the breakdown into lower molecular weight compounds. bg.ac.rsbg.ac.rs Understanding the complete metabolic pathways requires detailed studies involving the analysis of degradation products and the genetic and biochemical characterization of the microbial enzymes involved. acs.orgwikipedia.orgoup.com
Table 2: General Enzymes Involved in Microbial Dye Degradation
| Enzyme Class | Common Examples | Role in Dye Degradation |
| Peroxidases | Lignin peroxidase, Manganese peroxidase, Horseradish peroxidase | Oxidative degradation of various dyes, including anthraquinones, often requiring H₂O₂. nih.govijcmas.commdpi.comnih.govtandfonline.com |
| Laccases | Oxidative degradation of phenolic and non-phenolic compounds, including some dyes, often without a mediator. ijcmas.commdpi.comnih.govtandfonline.comuminho.pt | |
| Azoreductases | Reductive cleavage of azo bonds in azo dyes, typically under anaerobic conditions. ijcmas.comthepab.orgacs.org | |
| Oxygenases | Involved in ring cleavage and further degradation of aromatic compounds. ijcmas.com |
Identification and Structural Elucidation of Biodegradation Metabolites
The identification and structural elucidation of biodegradation metabolites are crucial for understanding the degradation pathways of this compound and assessing the potential toxicity of the transformation products. While comprehensive studies specifically detailing the metabolites of this compound are not extensively available in the provided literature, research on the biodegradation of similar anthraquinone dyes offers insights into potential degradation products.
Studies on the enzymatic degradation of anthraquinone dyes suggest that the anthraquinone structure can be broken down into simpler aromatic derivatives. Phthalic acid and its derivatives have been identified as potential products in the degradation of some anthraquinone dyes. However, it is noted that the analytical methods used in some studies did not confirm the further degradation of these initial products to lower molecular weight compounds.
The enzymatic decolorization of this compound using horseradish peroxidase (HRP) has been demonstrated to be effective, achieving high decolorization percentages under optimized conditions. This enzymatic action implies the transformation of the parent dye molecule into intermediate metabolites. While the specific structures of these metabolites resulting from HRP degradation of this compound are not explicitly elucidated in the consulted literature, the decolorization itself is a clear indication of structural changes occurring in the chromophore of the dye molecule.
The presence of structural features like bromine atoms in this compound can potentially complicate its biodegradation compared to similar dyes, which might influence the nature and persistence of the resulting metabolites. Further research is needed to specifically identify and structurally elucidate the complete suite of biodegradation metabolites of this compound under various biological treatment conditions. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for the analysis and identification of dye degradation products. uni.lu
Integration of Biological Processes with Other Treatment Technologies
Enzymatic degradation, a biological process, has shown promise for the decolorization of this compound. This biological step can be integrated with other technologies. For instance, biological processes can be used as a pretreatment step to break down complex dye molecules into simpler compounds that are more amenable to further degradation by conventional methods. Conversely, physicochemical methods can be employed as a pretreatment to alter the dye structure, making it more accessible to enzymatic or microbial attack. Advanced Oxidation Processes (AOPs), such as those involving Fenton's reagent or photocatalysis, are effective in degrading dyes and can be coupled with biological treatment. Studies have explored the use of AOPs as a pretreatment step before biological treatment or as a post-treatment step for polishing the effluent after biological degradation.
Adsorption is another technology that can be integrated with biological processes. Biosorption, which utilizes biological materials as adsorbents, is an environmentally friendly and cost-effective approach for dye removal. Enzymatic degradation can potentially be combined with adsorption, where enzymes immobilized on a solid support facilitate the breakdown of adsorbed dye molecules.
Research findings highlight the effectiveness of integrated approaches for dye removal. For example, the decolorization of this compound using horseradish peroxidase has been studied under various conditions, demonstrating the potential of enzymatic treatment as a key component in an integrated system. The optimization of parameters such as enzyme concentration, hydrogen peroxide concentration, temperature, dye concentration, and pH significantly influences the efficiency of enzymatic decolorization.
The table below summarizes typical optimal conditions and decolorization efficiency observed for the HRP-catalyzed decolorization of this compound based on available research:
| Parameter | Optimal Value | Decolorization Efficiency (%) | Reference |
| Treatment Time | 15 minutes | >90 | |
| Enzyme Concentration (IU/mL) | 0.15 | >90 | |
| Hydrogen Peroxide (mM) | 0.4 | >90 | |
| Dye Concentration (mg/L) | 30 | >90 | |
| pH | 4 | >90 | |
| Temperature (°C) | 24 | >90 |
Integrated systems can be designed in various configurations, such as sequential anaerobic-aerobic treatment or the combination of biological reactors with membrane filtration (membrane bioreactors). The specific combination of technologies depends on the characteristics of the wastewater, the target removal efficiency, and economic considerations. The goal of integration is to leverage the advantages of different methods to achieve more complete and cost-effective treatment of this compound and its transformation products.
Adsorption and Sorption Dynamics of Acid Violet 109 in Environmental Matrices
Adsorption Isotherms and Mechanistic Interpretations (e.g., Langmuir, Freundlich Models)
Adsorption isotherms are fundamental for understanding the interaction between an adsorbate (AV109) and an adsorbent material at equilibrium. These models describe how dye molecules distribute between the liquid phase and the solid phase at a constant temperature. The Langmuir and Freundlich models are commonly applied to interpret adsorption equilibrium data.
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. eeer.orgekb.eg It is represented by the equation: Ce/qe = 1/ (KL * qm) + Ce / qm Where:
Ce is the equilibrium concentration of the adsorbate in the liquid phase (mg/L).
qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (mg/g).
qm is the maximum monolayer adsorption capacity (mg/g).
KL is the Langmuir adsorption constant related to the energy of adsorption (L/mg).
Studies investigating the adsorption of Acid Violet dyes, including Acid Violet 4BS (a related Acid Violet dye), have shown that the Langmuir isotherm can be applicable, suggesting a favorable adsorption process and monolayer coverage on the adsorbent surface. sphinxsai.com The calculated R² values often confirm the applicability of the Langmuir model. sphinxsai.com
The Freundlich isotherm model, on the other hand, describes multilayer adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption energies. eeer.orgekb.eg It is represented by the equation: log qe = log KF + (1/n) log Ce Where:
qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (mg/g).
Ce is the equilibrium concentration of the adsorbate in the liquid phase (mg/L).
KF is the Freundlich adsorption constant related to the adsorption capacity.
1/n is the adsorption intensity, indicating the favorability of the adsorption process (0 < 1/n < 1 for favorable adsorption).
Research on Acid Violet adsorption has indicated that while the Langmuir model often provides a better fit, the Freundlich model can also reasonably fit experimental data, particularly for certain adsorbents, suggesting the involvement of heterogeneous surfaces. eeer.orgekb.eg The value of 1/n provides insight into the adsorption intensity. sphinxsai.com
The applicability of a specific isotherm model provides insights into the nature of the adsorption process. A good fit to the Langmuir model suggests homogeneous surface adsorption and potential chemisorption, while a better fit to the Freundlich model points towards heterogeneous surface adsorption and potentially physisorption or a combination of mechanisms. eeer.orgekb.eg
Adsorption Kinetics and Rate-Limiting Processes (e.g., Pseudo-First-Order, Pseudo-Second-Order, Intra-Particle Diffusion)
Adsorption kinetics studies the rate at which the adsorption process occurs and helps identify the rate-limiting steps involved. Several kinetic models are used to analyze experimental data, including the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models.
The pseudo-first-order kinetic model assumes that the rate of adsorption is proportional to the difference between the equilibrium adsorption capacity and the amount adsorbed at time t. imist.ma It is represented by the equation: log (qe - qt) = log qe - (k1 / 2.303) * t Where:
qe is the amount of adsorbate adsorbed at equilibrium (mg/g).
qt is the amount of adsorbate adsorbed at time t (mg/g).
k1 is the pseudo-first-order rate constant (min⁻¹).
The pseudo-second-order kinetic model assumes that the rate of adsorption is proportional to the square of the difference between the equilibrium adsorption capacity and the amount adsorbed at time t. imist.ma It is represented by the equation: t / qt = 1 / (k2 * qe²) + t / qe Where:
qe is the amount of adsorbate adsorbed at equilibrium (mg/g).
qt is the amount of adsorbate adsorbed at time t (mg/g).
k2 is the pseudo-second-order rate constant (g/mg·min).
Studies on the adsorption of Acid Violet dyes frequently report that the pseudo-second-order kinetic model provides a better fit to the experimental data compared to the pseudo-first-order model, with higher correlation coefficients (R²) values closer to unity. sphinxsai.comimist.ma This suggests that the adsorption process may involve chemisorption or a mechanism where the rate is controlled by the adsorption capacity. imist.maas-proceeding.com
The intra-particle diffusion model explores the diffusion of the adsorbate within the pores of the adsorbent material. It is represented by the equation: qt = kid * t^0.5 + C Where:
qt is the amount of adsorbate adsorbed at time t (mg/g).
kid is the intra-particle diffusion rate constant (mg/g·min⁰.⁵).
C is the intercept related to the boundary layer thickness.
Detailed kinetic studies, including the evaluation of R² values and calculated versus experimental qe values, are crucial for elucidating the rate-limiting processes involved in Acid Violet 109 adsorption onto different materials.
Investigation of Adsorbent Materials for this compound Capture
A wide range of materials have been explored for their potential to remove this compound and related dyes from wastewater through adsorption. The selection of an appropriate adsorbent is critical for efficient and cost-effective treatment.
Carbon-Based Adsorbents (e.g., Activated Carbon, Multi-Walled Carbon Nanotubes)
Carbon-based materials, particularly activated carbon, are well-known for their high adsorption capacity due to their large surface area and porous structure. rsc.orggnest.org Commercial activated carbon (CAC) has been widely used for dye removal, including Acid Violet dyes. gnest.org However, the high cost of CAC has driven the search for more economical alternatives. gnest.orgmdpi.com
Multi-walled carbon nanotubes (MWCNTs) have also been investigated as adsorbents for Acid Violet 17 (a related dye). Studies have shown that MWCNTs can effectively remove Acid Violet 17 from aqueous solutions. who.int The adsorption capacity of MWCNTs can be influenced by factors such as pH and initial dye concentration. who.int
Metal Oxides and Composite Materials (e.g., Alumina-Iron Oxide Doped Particles, Magnesium Ferrite (B1171679), MgAl-Layered Double Hydroxides)
Metal oxides and composite materials offer diverse surface properties and functionalities that can enhance dye adsorption. Composites containing metal oxide nanoparticles (MONPs) have gained attention for wastewater remediation. nih.gov
While specific studies on this compound adsorption using alumina-iron oxide doped particles, magnesium ferrite, or MgAl-Layered Double Hydroxides were not explicitly found in the provided search results for AV109, research on the adsorption of other dyes like Crystal Violet using metal oxide-carbon composites and iron-based porous materials suggests the potential of these materials for dye removal. mdpi.comfrontiersin.org For instance, zirconia-carbon composites derived from metal-organic frameworks have shown high adsorption capacity for Crystal Violet. mdpi.com Iron-modified montmorillonite (B579905) has also been reported to effectively adsorb Crystal Violet. frontiersin.org These findings suggest that metal oxide and composite materials could be effective adsorbents for this compound, likely through mechanisms involving electrostatic interactions, surface complexation, or π-π interactions, depending on the specific material and dye structure. rsc.org
Natural and Biosorbent Materials (e.g., Plant-Derived Biomass, Agricultural Waste)
The use of low-cost and eco-friendly natural and biosorbent materials as alternatives to expensive commercial adsorbents is a growing area of research. sphinxsai.comgnest.orgresearchgate.net These materials often require little processing and are abundant in nature or are by-products of agricultural and industrial operations. researchgate.net
Examples of natural and biosorbent materials investigated for dye removal include Lagerstroemia indica seeds, kapok fruit shell carbon, cashew nut shell carbon, and activated cowpea husk. sphinxsai.comimist.magnest.org Lagerstroemia indica seeds have been studied for the removal of Acid Violet 4BS, showing promising adsorption capacity. sphinxsai.com Agricultural waste materials like corn cob, stalk, straw, husk, and silk have also been explored as precursors for adsorbents for dye sequestration. iwaponline.com These materials, often modified through physical or chemical methods, can exhibit enhanced adsorption capacities due to increased surface area, altered surface chemistry, and the introduction of functional groups. sci-hub.semdpi.com
Research findings highlight the potential of various natural and biosorbent materials for the effective removal of Acid Violet dyes from aqueous solutions, presenting a sustainable and economical approach to wastewater treatment.
Influence of Solution Chemistry on Adsorption Performance (e.g., pH, Ionic Strength, Initial Dye Concentration)
Solution chemistry plays a crucial role in the adsorption of dyes onto adsorbent materials. Parameters such as pH, ionic strength, and initial dye concentration can significantly affect the adsorption efficiency and capacity.
pH: The pH of the solution influences the surface charge of the adsorbent and the ionization state of the dye molecule, thereby affecting the electrostatic interactions between the adsorbate and the adsorbent. Acid Violet dyes are anionic dyes. ekb.eg Generally, for anionic dyes, adsorption is favored at lower pH values where the adsorbent surface is positively charged, promoting electrostatic attraction. Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion with the anionic dye molecules and reduced adsorption. sphinxsai.comwho.int Studies on Acid Violet 4BS and Acid Violet 17 adsorption have shown a decrease in removal efficiency with increasing pH. sphinxsai.comwho.int
Ionic Strength: The ionic strength of the solution, influenced by the presence of salts, can affect dye adsorption by competing for adsorption sites or by screening the electrostatic interactions between the dye and the adsorbent. Increased ionic strength can sometimes decrease the adsorption of charged dye molecules due to competitive adsorption of ions or reduction of electrostatic attraction. scielo.bruobaghdad.edu.iq
Initial Dye Concentration: The initial concentration of the dye in the solution is a critical factor influencing the adsorption capacity. At lower initial concentrations, the ratio of active sites to dye molecules is high, leading to higher removal efficiency. As the initial dye concentration increases, the available adsorption sites become saturated, resulting in a decrease in the percentage removal efficiency, although the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) generally increases until saturation is reached. gnest.orgd-nb.info This is because a higher concentration provides a stronger driving force for the dye molecules to transfer from the solution to the adsorbent surface. d-nb.info
Desorption Studies and Adsorbent Regeneration Methodologies
The regeneration of adsorbents saturated with dyes like this compound (AV109) is a critical aspect for the economic viability and sustainability of adsorption-based wastewater treatment processes. Desorption studies aim to recover the adsorbed dye and restore the adsorbent's capacity for subsequent adsorption cycles. Various eluents and methods have been explored for the effective desorption of acid dyes from different adsorbents.
Research into the desorption of acid dyes, including those structurally similar to this compound, highlights the effectiveness of various chemical agents such as acids, bases, salts, and organic solvents. researchgate.netrsc.org The choice of eluent is crucial and depends heavily on the nature of the adsorbent and the interactions between the dye and the adsorbent surface. For instance, studies on the desorption of Acid Violet 1 from anion exchangers demonstrated that solutions of 1 M HCl + 50% v/v MeOH and 1 M NaCl + 50% v/v MeOH were effective regenerants. mdpi.com Desorption efficiencies of 70.5% and 86.7% were observed for these eluents, respectively, during the first desorption cycle using a specific anion exchanger (S5428). mdpi.com
The reusability of an adsorbent is evaluated through multiple adsorption-desorption cycles. A high regeneration efficiency over several cycles indicates a promising adsorbent for practical applications. However, a decrease in desorption efficiency is often observed in successive cycles. mdpi.com For example, the desorption efficiency of Acid Violet 1 from the S5428 anion exchanger decreased in subsequent cycles (1-3 cycles), although the sorption capacity remained almost constant. mdpi.com
Different regeneration methodologies exist, including chemical, thermal, oxidation, and electrochemical methods. deswater.com While thermal regeneration is common for some adsorbents like activated carbon, it can be costly and may degrade the adsorbent's pores. researchgate.netdeswater.com Chemical regeneration using acids, bases, or salts is a widely studied approach for low-cost adsorbents. researchgate.net
Studies on the regeneration of adsorbents used for other dyes, such as Crystal Violet (a cationic dye), provide insights into potential methodologies applicable to acid dyes, considering the differences in their ionic nature. For instance, modified rice bran used for Crystal Violet removal could be regenerated using 0.5 mol L⁻¹ HCl, with removal efficiency declining by 10% after 5 adsorption/desorption cycles. eeer.org Another study using a magnetic nanostructure for Crystal Violet removal reported that the adsorption capacity decreased from 100% to 97.63% in the first five cycles and reached 88.74% after the 10th cycle, demonstrating good reusability. nih.gov While these examples are for a cationic dye, they illustrate the typical evaluation of reusability through multiple cycles.
The efficiency of desorption can be influenced by various parameters, including the concentration and type of eluent, contact time, and temperature. Optimizing these parameters is essential to maximize dye recovery and adsorbent performance. Statistical design experiments, such as factorial designs, have been employed to optimize the desorption process for cationic dyes, indicating the significance of parameters like pH and salt concentration. academie-sciences.fr
Detailed research findings on the desorption of this compound specifically are less prevalent in the immediate search results compared to studies on its adsorption or studies on other acid or cationic dyes. However, the principles and methodologies applied to similar acid dyes, such as Acid Violet 1, provide a strong basis for understanding the potential approaches for AV109. mdpi.com
Table 1 summarizes some representative desorption efficiencies observed for acid dyes or structurally related dyes on various adsorbents, providing context for potential AV109 regeneration.
Table 1: Representative Desorption Efficiencies for Acid or Related Dyes
| Adsorbent Type | Dye (if specified) | Eluent | Desorption Efficiency (First Cycle) | Reference |
| Anion Exchanger (S5428) | Acid Violet 1 | 1 M HCl + 50% v/v MeOH | 70.5% | mdpi.com |
| Anion Exchanger (S5428) | Acid Violet 1 | 1 M NaCl + 50% v/v MeOH | 86.7% | mdpi.com |
| Modified Rice Bran | Crystal Violet | 0.5 mol L⁻¹ HCl | ~90% (after 5 cycles, 10% decline) | eeer.org |
| Magnetic Nanostructure | Crystal Violet | Not specified | 100% (initial), 97.63% (5 cycles) | nih.gov |
| Corncobs-Activated Carbon | Crystal Violet | Sodium Chloride | 17.14% | researchgate.net |
| Ag-NPs-Loaded Cellulose | Crystal Violet | 1.0 mol/L NaCl solution | 83.40 ± 1.15% (over 5 cycles) | mdpi.com |
Note: Crystal Violet is a cationic dye, included here to show regeneration methodologies and reusability data often discussed alongside acid dyes in the literature.
The data presented in Table 1 highlight the variability in desorption efficiencies depending on the adsorbent-dye system and the chosen eluent. Effective regeneration methodologies for this compound would likely involve exploring different chemical eluents, such as acidic, alkaline, or salt solutions, potentially combined with organic solvents, and optimizing the contact conditions to achieve high dye recovery and maintain adsorbent performance over multiple cycles. The development of cost-effective and environmentally friendly regeneration methods remains a key challenge in the application of adsorption for dye wastewater treatment. researchgate.netdeswater.com
Advanced Analytical Methodologies for Acid Violet 109 Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for analyzing complex mixtures containing Acid Violet 109. By separating the individual components, it allows for their accurate identification and measurement.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-Vis, PDA)
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of water-soluble, non-volatile dyes like this compound. The separation is typically achieved using a reverse-phase column, such as a C18 column. fda.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic solvent (such as methanol (B129727) or acetonitrile). mdpi.comtekhelet.com A gradient elution, where the solvent composition is changed over time, is commonly employed to achieve optimal separation of the dye from its degradation products. tekhelet.com
Detection is frequently accomplished using a UV-Visible (UV-Vis) or a Photodiode Array (PDA) detector. chromatographyonline.com A PDA detector is particularly advantageous as it can acquire the entire UV-Vis spectrum for each eluting peak. chromatographyonline.com This capability is crucial for:
Peak Purity Assessment: Confirming that a chromatographic peak corresponds to a single compound. chromatographyonline.comnih.gov
Compound Identification: Comparing the acquired spectrum of an unknown peak with that of a reference standard. fda.gov
Quantitative Analysis: Measuring the absorbance at the wavelength of maximum absorption (λmax) to determine the concentration of this compound.
Research has demonstrated the utility of HPLC-PDA in separating complex mixtures of dyes, with high reproducibility in retention times. tekhelet.com For instance, the analysis of multiple dye components can be achieved in a single run, providing detailed chemical characterizations. tekhelet.com
Table 1: Example of HPLC Method Parameters for Dye Analysis
| Parameter | Value/Condition | Source |
| Column | Reverse-Phase C18 | fda.gov |
| Mobile Phase | Methanol, Water, 5% Phosphoric Acid | tekhelet.com |
| Elution | Linear Gradient | tekhelet.com |
| Detector | Photodiode Array (PDA) | chromatographyonline.com |
| Wavelengths | Full Spectrum Scan (e.g., 350-750 nm) | fda.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
While this compound itself is non-volatile and unsuitable for GC analysis, its degradation can produce smaller, more volatile organic compounds. epa.govbg.ac.rs Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying these volatile and semi-volatile byproducts. bg.ac.rs In this method, the extracted degradation products are injected into the GC, where they are separated in a capillary column. The separated compounds then enter the mass spectrometer, which acts as a detector, providing mass information that allows for structural identification. researchgate.net
In studies on the biodegradation of this compound, GC-MS analysis has been used to identify the semi-volatile organic products formed. bg.ac.rs The process typically involves extracting the treated dye solution with an organic solvent (e.g., ethyl acetate), concentrating the extract, and then injecting it into the GC-MS system. jcsp.org.pk Research on similar dyes has shown that GC-MS analysis can confirm the complete degradation of the dye when no characteristic peaks of byproducts are detected in the final sample. jcsp.org.pk
Table 2: Typical GC-MS Instrumental Parameters for Degradation Product Analysis
| Parameter | Value/Condition | Source |
| Column | FactorFour (VF-5ms) capillary column | bg.ac.rs |
| Injector Temp. | 280 °C | bg.ac.rs |
| Oven Program | Start at 60°C, ramp at 8°C/min to 300°C, hold for 10 min | bg.ac.rs |
| Carrier Gas | Helium | bg.ac.rs |
| MS Ionization | Electron Ionization (EI) at 70 eV | bg.ac.rs |
| Mass Range | 45 to 450 m/z | bg.ac.rs |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For the analysis of non-volatile and polar degradation products of this compound, which are common in aqueous treatment processes, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is an exceptionally powerful tool. mdpi.comepa.gov It combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com This hyphenated technique is essential for identifying intermediates in complex mixtures resulting from degradation. nih.gov
In the analysis of this compound biodegradation, LC-MS has been successfully used to confirm the breakdown of the parent dye and to identify intermediates with lower molecular weights. bg.ac.rs The use of a tandem mass spectrometer (like a triple quadrupole) allows for Multiple Reaction Monitoring (MRM), a highly specific and sensitive mode for quantifying target compounds in a complex matrix. mdpi.comresearchgate.net The initial mass spectrometer selects a precursor ion (the molecular ion of the compound of interest), which is then fragmented, and the second mass spectrometer monitors a specific fragment ion. researchgate.net This process provides structural information and confident identification of degradation products. researchgate.netjmb.or.kr
Table 3: LC-MS/MS Parameters for this compound Biodegradation Analysis
| Parameter | Value/Condition | Source |
| Ionization Source | Heated Electrospray Ionization (HESI) | bg.ac.rs |
| Ionization Mode | Negative | bg.ac.rs |
| Scan Range | 50–1000 m/z | bg.ac.rs |
| Vaporizer Temp. | 270 °C | bg.ac.rs |
| Capillary Temp. | 300 °C | bg.ac.rs |
| Analysis Mode | Full Scan / Multiple Reaction Monitoring (MRM) | mdpi.combg.ac.rs |
Spectroscopic Characterization in Degradation Studies
Spectroscopic methods provide valuable information on the changes in the chemical structure and concentration of this compound during degradation processes.
UV-Visible Spectrophotometry for Decolorization Efficacy and Concentration Monitoring
UV-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for monitoring the decolorization of dye solutions. This compound, like other dyes, possesses its color due to chromophoric groups that absorb light in the visible region of the spectrum. jetir.org The intensity of the color is directly proportional to the dye's concentration.
By measuring the absorbance of the dye solution at its wavelength of maximum absorbance (λmax), one can track the decrease in dye concentration over time during a degradation experiment. jmb.or.kr The decolorization efficiency is often calculated using the initial and final absorbance values. jetir.org This technique has been widely applied in studies involving the degradation of this compound and other dyes to quickly assess the effectiveness of a treatment process. jetir.orgnih.gov A significant decrease in the major absorption peak indicates the breakdown of the dye's chromophore and successful decolorization. jmb.or.kr
Table 4: Application of UV-Vis Spectrophotometry in Dye Degradation
| Measurement | Purpose | Finding | Source |
| Absorbance at λmax | Monitor dye concentration | Decrease in absorbance indicates decolorization | jmb.or.kr |
| Full Spectrum Scan | Observe formation of intermediates | Appearance of new peaks may suggest degradation byproducts | jmb.or.kr |
| Decolorization (%) | Quantify treatment efficacy | Calculated as [(A₀ - Aₜ)/A₀] x 100 | jetir.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Alterations Post-Treatment
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups within a molecule. In the context of this compound degradation, FTIR is used to analyze the changes in its chemical structure before and after treatment. nih.govjmb.or.kr By comparing the FTIR spectra of the original dye with the spectra of the degradation products, researchers can identify the disappearance of certain functional groups and the appearance of new ones. jcsp.org.pk
For example, in studies on the degradation of similar dyes, FTIR analysis has shown the disappearance of peaks corresponding to key functional groups such as N=N (azo bond), N-H, C=C, and Ar-Cl after treatment, indicating the breakdown of the dye's structure. jcsp.org.pk This information is critical for elucidating the degradation pathway and confirming that the treatment has altered the fundamental chemical makeup of the dye molecule. nih.gov
Table 5: Common Functional Groups in Dyes and Their Characteristic FTIR Peaks
| Functional Group | Bond | Characteristic Peak Region (cm⁻¹) | Relevance in Degradation |
| Amine/Amide | N-H | 3300-3500 | Disappearance indicates bond cleavage |
| Hydroxyl | O-H | 3200-3600 | Appearance may indicate oxidation products |
| Azo | N=N | 1400-1600 | Disappearance indicates chromophore cleavage |
| Aromatic Ring | C=C | 1450-1600 | Changes indicate ring opening or substitution |
Raman Spectroscopy for Vibrational Fingerprinting in Material Interactions
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, offering a unique "vibrational fingerprint." This method is predicated on the inelastic scattering of monochromatic light, typically from a laser source. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule's chemical bonds. This energy shift is characteristic of the specific bonds and their environment, making Raman spectroscopy an invaluable tool for chemical identification and the study of molecular interactions.
In the context of this compound, an anthraquinone-based dye, Raman spectroscopy can be employed to identify the key functional groups within its structure. Although direct and extensive research on the Raman spectrum of this compound is not widely published, the principles of the technique and studies on similar anthraquinone (B42736) dyes provide a strong basis for its application. The Raman spectrum of an anthraquinone derivative will typically exhibit characteristic peaks corresponding to the vibrations of its fused ring system and various functional groups.
The interaction of this compound with other materials, such as adsorbents or catalysts, can be monitored by observing changes in its Raman spectrum. For instance, the adsorption of the dye onto a surface may lead to shifts in the Raman bands associated with the functional groups involved in the binding. These shifts can indicate the nature of the interaction, be it physisorption or chemisorption, and identify the specific sites of interaction on both the dye molecule and the material surface.
Table 1: Illustrative Raman Bands for Anthraquinone Derivatives
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Significance in Interaction Studies |
| ~1670 | C=O stretching | Changes in this band can indicate interactions involving the ketone groups, such as hydrogen bonding with adsorbent surface hydroxyls. |
| ~1600 | Aromatic C=C stretching | Shifts or broadening of this peak may suggest π-π stacking interactions between the dye and the material. |
| ~1350 | C-N stretching (in amino-substituted anthraquinones) | Alterations in this region can point to the involvement of amino groups in the binding mechanism. |
| ~1180 | C-H in-plane bending | Variations might reflect changes in the local environment of the aromatic rings upon adsorption. |
| ~1150 | Sulfonate group (SO₃⁻) stretching (if present) | For sulfonated dyes, this band is crucial for tracking the role of the sulfonate group in surface binding. |
Note: This table is illustrative and based on typical values for anthraquinone-based compounds. Actual peak positions for this compound may vary.
Advanced Microscopy and Surface Characterization Techniques
To fully understand the interactions between this compound and various materials, particularly in wastewater treatment applications, it is essential to characterize the physical and chemical properties of the material surfaces before and after exposure to the dye. Advanced microscopy and surface analysis techniques provide this crucial information.
Scanning Electron Microscopy (SEM) for Adsorbent Morphology
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and topography of solid materials at high magnifications. In the study of this compound adsorption, SEM is used to examine the surface structure of adsorbent materials. By comparing SEM images of an adsorbent before and after it has been used to treat a solution containing this compound, researchers can observe changes in the surface morphology.
Research on the adsorption of this compound onto materials like magnesium ferrite (B1171679) and alumina-iron oxide doped particles has utilized SEM to reveal important morphological details. iospress.nlresearchgate.net For instance, the initially porous and structured surface of an adsorbent might appear smoother or more aggregated after dye adsorption, indicating that the dye molecules have filled the pores and coated the surface. irug.org These observations are critical for understanding the mechanism of adsorption and the capacity of the adsorbent material. bg.ac.rs
Table 2: Morphological Changes in Adsorbents Post-Adsorption of this compound as Observed by SEM
| Adsorbent Material | Observation Before Adsorption | Observation After Adsorption of this compound | Interpretation |
| Magnesium Ferrite (MgFe₂O₄) | Porous structure with well-defined particles. iospress.nl | Smoother surface with evidence of pore filling. iospress.nl | Successful adsorption of dye molecules onto the surface and within the porous network of the ferrite particles. |
| Alumina-Iron Oxide Doped Particles | Agglomerated nanoparticles forming a porous matrix. researchgate.net | Increased surface coverage and potential agglomeration of particles. researchgate.net | The dye has coated the surface of the particles, indicating effective adsorption. |
| MgAl-Layered Double Hydroxide (B78521) | Platelet-like structures with a layered arrangement. ojp.gov | Surface appears coated, with some potential alteration of the layered structure. ojp.gov | Physisorption of the dye onto the hydroxide surface. |
Energy Dispersive Spectroscopy (EDS) for Elemental Composition Mapping
Often coupled with SEM, Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam in an SEM. EDS can provide a qualitative and semi-quantitative analysis of the elements present on the surface of a material.
In the context of this compound research, EDS is used to confirm the presence of the dye on the surface of an adsorbent after the adsorption process. iospress.nlresearchgate.net Since this compound is an organic molecule, its primary elemental constituents are carbon, hydrogen, nitrogen, oxygen, and sulfur (from sulfonate groups). By performing an EDS analysis on the adsorbent surface post-adsorption, the detection of increased carbon, nitrogen, and sulfur signals, in addition to the elements of the adsorbent itself, provides direct evidence of the dye's presence.
Table 3: Elemental Composition Analysis of Adsorbent Surfaces by EDS
| Adsorbent Material | Key Elements Detected Before Adsorption (Atomic %) | Key Elements Detected After Adsorption of this compound (Atomic %) | Inference |
| Magnesium Ferrite (MgFe₂O₄) | Mg, Fe, O iospress.nl | Mg, Fe, O, C, S iospress.nl | The presence of Carbon (C) and Sulfur (S) confirms the adsorption of the sulfonated anthraquinone dye. |
| Alumina-Iron Oxide Doped Particles | Al, Fe, O researchgate.net | Al, Fe, O, C, N, S researchgate.net | The detection of C, Nitrogen (N), and S indicates the presence of this compound on the surface. |
| MgAl-Layered Double Hydroxide | Mg, Al, O ojp.gov | Mg, Al, O, C, N, S ojp.gov | Confirms the successful uptake of the dye by the layered double hydroxide. |
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
X-Ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a material. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is unique to the material's crystal structure.
In studies involving this compound, XRD is used to analyze the crystallographic phase of adsorbent materials before and after the adsorption process. iospress.nlojp.gov This analysis can reveal whether the adsorption of the dye molecules alters the crystalline structure of the adsorbent. In many cases, especially with robust materials like magnesium ferrite, the XRD pattern remains largely unchanged after dye adsorption. iospress.nl This indicates that the adsorption process is primarily a surface phenomenon and does not disrupt the bulk crystalline integrity of the material. For some materials, slight changes in peak intensity or position might be observed, suggesting some level of interaction with the crystal lattice. ojp.gov
Table 4: XRD Analysis of Adsorbent Crystalline Structure
| Material | Crystalline Phase Before Adsorption | Crystalline Phase After Adsorption of this compound | Conclusion on Structural Integrity |
| Magnesium Ferrite (MgFe₂O₄) | Confirmed cubic spinel structure. iospress.nl | No significant change in the diffraction pattern. iospress.nl | The adsorbent maintains its crystalline structure, indicating stability during the adsorption process. |
| MgAl-Layered Double Hydroxide | Characteristic peaks of layered double hydroxide. ojp.gov | Minor changes in peak intensity. ojp.gov | The bulk crystalline structure is preserved, with minor surface interactions. |
| Bio-Silica (b-SiO₂) | Amorphous or specific crystalline peaks. ojp.gov | The pattern remains consistent. ojp.gov | The material is stable and its core structure is unaffected by dye adsorption. |
Environmental Remediation Technologies for Acid Violet 109 Contaminated Effluents
Integrated Physico-Chemical Treatment Trains for Complex Wastewaters
To effectively treat complex industrial effluents containing Acid Violet 109, a single purification method is often insufficient. who.intmdpi.com Integrated treatment trains, which combine multiple physico-chemical processes, are frequently employed to achieve higher removal efficiencies. mdpi.comresearchgate.net Common approaches include the sequential application of coagulation/flocculation and advanced oxidation processes (AOPs). researchgate.neteeer.orgresearchgate.net
Advanced oxidation processes can also be integrated with biological treatments. mdpi.commdpi.commdpi.com In this configuration, the AOP acts as a pre-treatment to break down the recalcitrant dye molecules into more biodegradable intermediates, which are then further degraded by microorganisms in a subsequent biological step. mdpi.com This combined approach leverages the strengths of both chemical and biological processes to achieve a more complete and cost-effective treatment. mdpi.com
Engineering Design and Optimization of Reactor Systems for Dye Removal
The design and optimization of reactor systems are critical for the efficient removal of this compound from wastewater. Both batch and continuous flow reactors are utilized, with their performance evaluated based on various operational parameters.
Batch and Continuous Flow Reactor Performance Evaluation
Batch reactors are commonly used for laboratory-scale studies to determine optimal operating conditions for dye degradation. researchgate.netmjcce.org.mk For example, experiments treating this compound with Fenton's reagent in a batch system have demonstrated high process efficiencies after 60 minutes. mjcce.org.mk Specifically, at Fe2+ concentrations of 0.2, 0.5, and 1.0 mM, decolorization efficiencies of 90.6%, 90.5%, and 98.2% were achieved, respectively. researchgate.netmjcce.org.mk The performance of batch reactors is influenced by factors such as initial dye concentration, catalyst dosage, pH, and reaction time. mjcce.org.mknih.gov
Continuous flow reactors offer advantages for industrial-scale applications due to their potential for process intensification and better control over reaction parameters. e3s-conferences.orgscielo.br These systems allow for consistent treatment of large volumes of wastewater. The performance of continuous flow reactors is often evaluated based on residence time, flow rate, and the physical characteristics of the reactor, such as its length and diameter. e3s-conferences.orge3s-conferences.org The transition from batch to continuous flow systems requires careful consideration of mixing dynamics and mass transfer to maintain high degradation efficiency. scielo.br
Microfluidic Reactor Applications in Dye Degradation
Microfluidic reactors, or microreactors, have emerged as a promising technology for the degradation of dyes like this compound. mjcce.org.mke3s-conferences.orgresearchgate.net These systems offer enhanced mixing, better process control, and increased safety, particularly when using highly reactive reagents. e3s-conferences.orgscielo.br The high surface-to-volume ratio in microreactors facilitates efficient mass and heat transfer, leading to faster reaction rates. scielo.brtue.nl
Studies on the degradation of this compound using Fenton's reagent in a microfluidic reactor have shown successful treatment efficiencies ranging from 82% to 99%. mjcce.org.mkmjcce.org.mk The system typically consists of plunger pumps, a mixer, and a polytetrafluoroethylene (PTFE) tube. mjcce.org.mkmjcce.org.mk Key parameters influencing performance include the concentration of Fe2+, the Fe2+/H2O2 molar ratio, and the total flow rate of the reaction mixture. mjcce.org.mkmjcce.org.mk For instance, research has shown that in a microreactor with a 0.3 mm diameter and a length of 1 meter, the efficiency of dye degradation is significantly influenced by these factors. mjcce.org.mk
Enzymatic degradation of this compound has also been successfully demonstrated in microfluidic reactors. e3s-conferences.orgresearchgate.net Using horseradish peroxidase, a removal efficiency of 97.3% was achieved with a residence time of just 6 minutes under optimal conditions. e3s-conferences.orge3s-conferences.org Another study using soya bean and potato peroxidases in a microfluidic reactor achieved 95% and 76% efficiency, respectively, after 3 minutes. mjcce.org.mk These findings highlight the potential of microfluidic systems to intensify dye degradation processes.
Interactive Data Table: Performance of Different Reactor Systems for this compound Removal
| Treatment Method | Reactor Type | Key Parameters | Removal Efficiency (%) | Reference |
| Fenton's Reagent | Batch | 1.0 mM Fe2+, 60 min | 98.2 | researchgate.netmjcce.org.mk |
| Adsorption + Fenton | Batch | Optimal conditions | 99.1 | mjcce.org.mk |
| Fenton's Reagent | Microfluidic | Optimal Fe2+/H2O2 ratio | 82-99 | mjcce.org.mkmjcce.org.mk |
| Horseradish Peroxidase | Microfluidic | 30 mg/L dye, 0.8 U/mL enzyme, 0.1 mM H2O2, 6 min residence time | 97.3 | e3s-conferences.orge3s-conferences.org |
| Soya Bean Peroxidase | Microfluidic | 10 mg/L dye, 3 min | 95 | mjcce.org.mk |
| Potato Peroxidase | Microfluidic | 10 mg/L dye, 3 min | 76 | mjcce.org.mk |
Sustainable Approaches in Industrial Wastewater Treatment
Sustainable practices in wastewater treatment aim to minimize environmental impact and reduce costs. This includes the use of waste-derived adsorbents and the reuse of enzymes.
The use of adsorbents derived from agricultural waste is a cost-effective and environmentally friendly approach for dye removal. lmu.edu.ngdoi.org Materials such as peanut shells, coir pith, and various fruit peels have been investigated as potential bioadsorbents. mdpi.compjoes.com These materials are abundant, inexpensive, and can be used directly or modified to enhance their adsorption capacity. lmu.edu.ngencyclopedia.pub For example, coir pith carbonized at high temperatures has been used to adsorb Acid Violet. mdpi.com The effectiveness of these adsorbents is attributed to the presence of functional groups like carboxyl and hydroxyl on their surfaces, which can bind with dye molecules. lmu.edu.ng
Theoretical and Computational Studies of Acid Violet 109
Molecular Modeling and Simulation of Degradation Reaction Pathways
Molecular modeling and simulation are valuable tools for investigating the degradation pathways of complex organic molecules such as Acid Violet 109. These methods can help elucidate the initial steps and subsequent transformations that occur during various degradation processes, including enzymatic degradation and advanced oxidation processes.
Studies on the enzymatic degradation of this compound using horseradish peroxidase (HRP) have been conducted, with experimental results indicating efficient decolorization nih.govresearchgate.net. While the provided search results focus on experimental optimization and kinetic studies of this enzymatic degradation, molecular modeling could be used to simulate the interaction between the enzyme and the dye molecule, predict potential cleavage sites within the anthraquinone (B42736) structure, and model the transition states and energy barriers of the degradation reactions catalyzed by HRP. For instance, kinetic studies have shown that the enzymatic degradation of this compound by soybean peroxidase follows a Ping-Pong Bi-Bi model with substrate inhibition, suggesting complex interactions that could be further explored through molecular simulations researchgate.netmjcce.org.mk.
Advanced oxidation processes (AOPs), such as ozonation, have also been investigated for dye removal dergipark.org.tr. Molecular modeling could simulate the reactions between this compound and reactive species like hydroxyl radicals (OH•) generated during ozonation, helping to identify the most probable attack sites and predict the resulting degradation products. Although the provided search results discuss ozonation for Acid Violet 90 (an aromatic azo compound) dergipark.org.tr, similar modeling approaches could be applied to the anthraquinone structure of this compound to understand its reactivity towards various oxidants.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure and properties of molecules, which are crucial for understanding their reactivity and behavior in different environments doi.orgscirp.org. For this compound, DFT calculations can provide insights into its molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and spectroscopic properties.
DFT calculations can help determine the most reactive sites within the this compound molecule by analyzing parameters such as atomic charges, frontier orbital densities, and Fukui functions. This information is vital for predicting how the dye will interact with enzymes, oxidants, or adsorbent surfaces. For example, studies on other dyes have used DFT to understand electronic transitions and compare theoretical electronic spectra with experimental UV-Vis spectra doi.orgarxiv.org. Applying TD-DFT (Time-Dependent DFT) to this compound could help interpret its absorption spectrum and understand the electronic transitions responsible for its color.
Furthermore, DFT can be used to calculate reaction energies and transition states for proposed degradation pathways, providing a theoretical basis for the feasibility and kinetics of these reactions. While specific DFT studies on this compound were not extensively detailed in the search results, the application of DFT to similar dye structures (e.g., anthraquinone derivatives or azo dyes) highlights its relevance in understanding electronic structure and reactivity in the context of degradation doi.orgacs.orgresearchgate.net.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Environmental Fate Prediction
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques that relate the chemical structure of a molecule to its biological activity or physicochemical properties uninsubria.itresearchgate.net. These models can be used to predict various aspects of a compound's environmental fate, including its persistence, bioaccumulation, and toxicity, without the need for extensive experimental testing uninsubria.itresearchgate.net.
For this compound, QSAR/QSPR models could be developed or applied to predict properties relevant to its environmental behavior, such as its biodegradability, adsorption coefficient (Koc), and Henry's Law constant. These predictions are based on molecular descriptors calculated from the dye's chemical structure. While the search results mention QSAR/QSPR in the context of predicting dye ecotoxicity and environmental fate in general uninsubria.itresearchgate.netcore.ac.uk, specific QSAR/QSPR models developed for this compound were not found. However, given that this compound is an environmental pollutant ontosight.ai, applying existing or developing new QSAR/QSPR models for this compound would be valuable for assessing its potential environmental impact and persistence.
QSAR/QSPR can also be used to predict the potential for biodegradation by microorganisms or enzymes based on structural features that are recognized by these biological systems. This could complement molecular modeling studies of enzymatic degradation by providing a broader predictive capability for the biodegradability of this compound and structurally similar dyes.
Predictive Modeling of Adsorption Mechanisms and Surface Interactions
Predictive modeling of adsorption mechanisms and surface interactions is crucial for designing effective methods to remove dyes from wastewater using adsorption processes. This compound, being an acid dye, interacts with adsorbent materials through various mechanisms, including electrostatic interactions, hydrogen bonding, and van der Waals forces.
Studies on the adsorption of other dyes, such as Crystal Violet and Acid Violet 7, onto various adsorbents have utilized kinetic and isotherm models (e.g., pseudo-second-order, Langmuir, Freundlich) to describe the adsorption process experimentally chemmethod.comekb.egas-proceeding.com. Computational modeling can provide a theoretical basis for these experimental observations by simulating the interactions at the molecular level and helping to determine whether the adsorption is primarily physisorption or chemisorption. For this compound, which is an anthraquinone-based dye ontosight.aiworlddyevariety.com, modeling could investigate its interactions with different types of adsorbents, such as activated carbon, clay minerals, or modified materials, to predict adsorption efficiency and optimize adsorbent design. The chemical structure and electronic properties calculated by DFT can serve as inputs for these adsorption models.
Q & A
Q. What analytical methods are recommended for characterizing the molecular structure and purity of Acid Violet 109?
To characterize this compound, researchers should employ:
- UV-Vis spectrophotometry : Determine the compound’s maximum absorbance wavelength (λmax) via calibration curves, ensuring linearity (R² ≥ 0.999) for quantitative analysis .
- FTIR spectroscopy : Identify functional groups (e.g., sulfonic acid, aromatic rings) to confirm structural integrity .
- BET surface area analysis : Quantify adsorbent porosity and surface area when studying interactions with this compound .
- pH at point of zero charge (pHpzc) : Critical for adsorption studies; determine via solid addition method by plotting ΔpH vs. initial pH .
Q. What are the established synthesis pathways for this compound, and how can purity be validated?
Synthesis typically involves sulfonation and coupling reactions of precursor aromatic amines. Validate purity using:
- High-performance liquid chromatography (HPLC) : Compare retention times against certified standards.
- Elemental analysis : Confirm stoichiometric ratios of C, H, N, and S.
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.
Ensure compliance with metric system standards for measurements (e.g., mL, µmol) and report data to instrument precision limits .
Q. How should researchers design preliminary experiments to assess this compound’s adsorption behavior?
- Batch experiments : Use a thermostatic shaker incubator (e.g., 30°C, 125 rpm) with controlled parameters (pH 2–12, adsorbent doses 0.1–2 g/L, initial dye concentrations 10–200 mg/L) .
- Control setups : Include blanks to confirm adsorption is material-specific, not container-induced .
- Ionic strength tests : Add salts (e.g., KNO₃) to simulate industrial wastewater conditions and evaluate competitive adsorption .
Q. What statistical parameters are essential when reporting adsorption efficiency data?
- Report means ± standard deviations (SD) with ≤1 significant digit beyond instrument precision (e.g., 95.3% ± 0.2%) .
- Use ANOVA or t-tests to compare group means, specifying p-values (e.g., p < 0.05) to denote significance .
- Avoid the term "significant" without statistical validation .
Advanced Research Questions
Q. How can researchers optimize adsorption parameters for this compound using design of experiments (DOE)?
- Response surface methodology (RSM) : Apply central composite design to model interactions between pH, temperature, and adsorbent dose.
- Validation : Confirm model accuracy via coefficient of determination (R² > 0.9) and adjusted R² .
- Feasibility criteria : Align with FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize practical variables .
Q. How to resolve contradictions in adsorption data under varying pH conditions?
- Mechanistic analysis : Use FTIR/XPS to identify pH-dependent functional group interactions (e.g., protonation of sulfonic groups at low pH) .
- Control confounding variables : Standardize ionic strength and pre-equilibrate adsorbents to pHpzc before experiments .
- Replicate studies : Conduct triplicate trials and report outliers to assess reproducibility .
Q. What advanced techniques elucidate the interaction mechanisms between this compound and biochar adsorbents?
- X-ray photoelectron spectroscopy (XPS) : Analyze surface elemental composition and binding energies post-adsorption.
- Density functional theory (DFT) modeling : Simulate dye-adsorbent binding energies and molecular orbital interactions.
- Kinetic studies : Fit data to pseudo-second-order and intraparticle diffusion models to distinguish chemisorption vs. physisorption .
Q. How to validate the environmental safety of this compound degradation byproducts?
- LC-MS/MS : Identify degradation intermediates and assess toxicity via in silico tools (e.g., ECOSAR).
- Microbial assays : Test byproduct effects on Daphnia magna or Vibrio fischeri for ecotoxicological endpoints.
- Long-term leaching studies : Use column experiments to simulate soil/groundwater interactions .
Q. What methodologies address reproducibility challenges in this compound synthesis?
- Robust reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation.
- DoE for synthesis : Optimize temperature, catalyst concentration, and reaction time via factorial design.
- Inter-laboratory validation : Share protocols with independent labs to verify yield and purity metrics .
Q. How to design longitudinal studies assessing this compound’s persistence in aquatic ecosystems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
